
2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene is an organic compound that belongs to the class of substituted benzene derivatives. This compound is characterized by the presence of a benzyloxy group, a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Methoxylation: The methoxy group can be introduced through the reaction of the corresponding phenol with methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Benzyloxylation: The benzyloxy group can be introduced by reacting the corresponding phenol with benzyl bromide (C6H5CH2Br) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy and methoxy groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can form biaryl compounds.
科学的研究の応用
2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and sensing applications.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the benzyloxy, bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)-4-bromo-3-fluoro-1-methoxybenzene: Unique due to the combination of benzyloxy, bromine, fluorine, and methoxy groups.
2-(Benzyloxy)-4-iodo-3-fluoro-1-methoxybenzene: Similar structure but with an iodine atom instead of bromine.
2-(Benzyloxy)-4-bromo-3-chloro-1-methoxybenzene: Similar structure but with a chlorine atom instead of fluorine.
2-(Benzyloxy)-4-bromo-3-fluoro-1-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can be used to synthesize a wide range of derivatives with tailored properties.
特性
分子式 |
C14H12BrFO2 |
|---|---|
分子量 |
311.15 g/mol |
IUPAC名 |
1-bromo-2-fluoro-4-methoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-12-8-7-11(15)13(16)14(12)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChIキー |
LWZVLISETYOZNH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Br)F)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


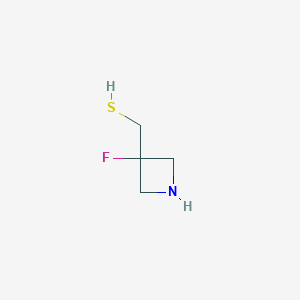
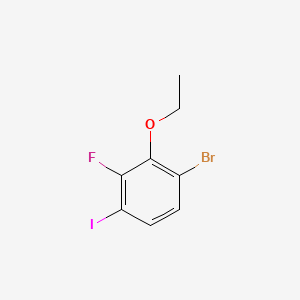
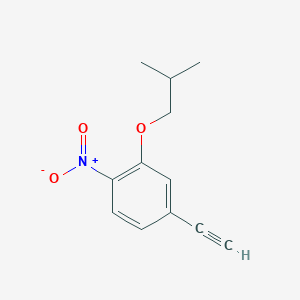
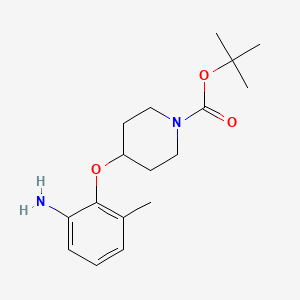
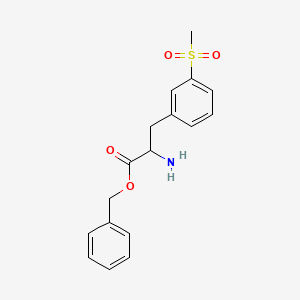
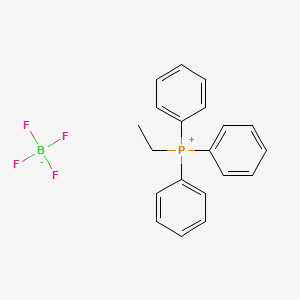
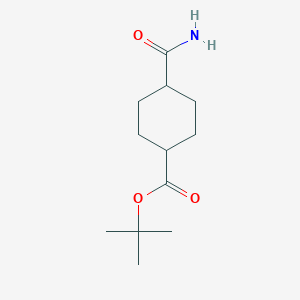
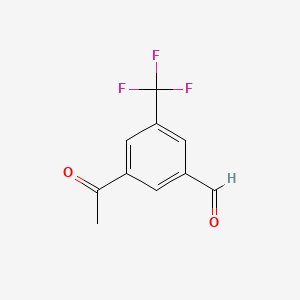


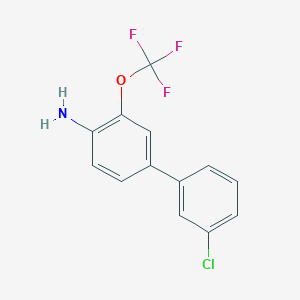
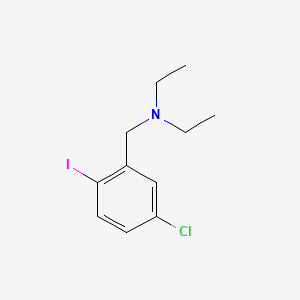
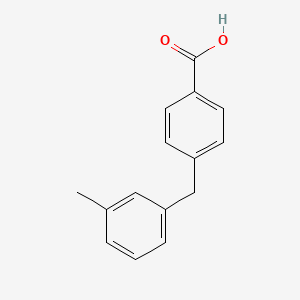
![(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(azetidine-2-carbonyl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14767337.png)
